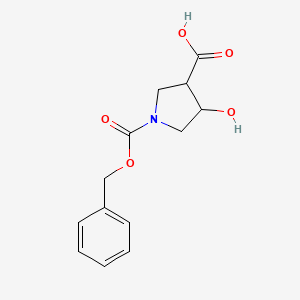

1-N-Cbz-4-hydroxy-beta-proline

Descripción

Significance of Conformationally Constrained Amino Acids in Biologically Active Molecules

The three-dimensional structure of a peptide or protein is critical to its biological function. Conformationally constrained amino acids are modified amino acid residues that have restricted rotational freedom along their backbone or side chains. nih.govresearchgate.net This rigidity is a powerful tool in drug design and the study of protein-protein interactions. nih.govscispace.com By incorporating these constrained amino acids into peptides, researchers can stabilize specific secondary structures, such as β-turns and helices, which are often crucial for binding to biological targets like receptors and enzymes. rsc.orgresearchgate.net

The introduction of conformational constraints can lead to several advantages:

Enhanced Potency and Selectivity: By locking a peptide into its bioactive conformation, the affinity and specificity for its target can be significantly increased. nih.govresearchgate.net

Increased Metabolic Stability: The restricted structure can make peptides less susceptible to degradation by proteases, leading to a longer half-life in vivo. lifechemicals.com

Improved Bioavailability: While not always the case, conformational constraints can sometimes improve a peptide's ability to cross biological membranes. scispace.com

Proline itself is a unique proteinogenic amino acid due to its cyclic pyrrolidine (B122466) side chain, which imparts significant conformational rigidity. nih.gov This has made proline and its analogs a frequent target for chemical modification to create novel conformationally constrained building blocks for peptidomimetics. lifechemicals.comnih.gov

Overview of Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives)

Pyrrolidine-3-carboxylic acid, commonly known as β-proline, is a structural isomer of the naturally occurring α-amino acid, proline. In β-proline, the carboxylic acid group is attached to the C3 position of the pyrrolidine ring, whereas in proline it is at the C2 position. This seemingly small change has profound implications for the geometry and conformational preferences of peptides that incorporate it.

Derivatives of pyrrolidine-3-carboxylic acid are valuable as:

Building Blocks for Bioactive Molecules: They serve as scaffolds for the synthesis of compounds with potential therapeutic applications, including enzyme inhibitors. oist.jp

Catalysts in Chemical Transformations: Certain derivatives have been shown to be effective organocatalysts in asymmetric synthesis. acs.org

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be challenging, often requiring multi-step and time-consuming procedures. oist.jp However, new methods, such as organocatalytic Michael additions, have been developed to provide more efficient and stereoselective routes to these compounds. oist.jprsc.orgrsc.org Peptides containing β-proline derivatives, known as β-peptides, can adopt unique and stable secondary structures that are distinct from those of α-peptides. nih.govnih.gov

Contextualization of 1-N-Cbz-4-hydroxy-beta-proline within the Hydroxyproline (B1673980) and Beta-Proline Analogue Landscape

The compound this compound is a specific derivative that combines features of several important classes of modified amino acids. scbt.comsigmaaldrich.comnih.govchemicalbook.comscbt.com Let's break down its name to understand its structural context:

beta-Proline: As discussed, the carboxylic acid is at the 3-position of the pyrrolidine ring.

4-hydroxy: A hydroxyl group is present at the 4-position of the pyrrolidine ring. This is analogous to hydroxyproline, a common post-translationally modified amino acid found in collagen. researchgate.net The hydroxyl group can participate in hydrogen bonding, further influencing conformation, and provides a handle for additional chemical modifications. rsc.orgnih.govnih.gov

1-N-Cbz: The nitrogen atom of the pyrrolidine ring is protected with a carboxybenzyl (Cbz or Z) group. This is a common protecting group in peptide synthesis, preventing the nitrogen from participating in unwanted reactions while allowing for its eventual deprotection to form a peptide bond. nih.govsigmaaldrich.com

Therefore, this compound is a protected, hydroxylated β-proline analogue. It serves as a valuable building block for the synthesis of more complex molecules, particularly peptidomimetics. medchemexpress.com Its structure incorporates the conformational constraints of the β-proline scaffold, the potential for hydrogen bonding from the hydroxyl group, and a protected nitrogen ready for use in peptide synthesis. The combination of these features makes it a useful tool for researchers exploring the structure-activity relationships of peptides and developing new therapeutic agents. acs.orgresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRYNZYKXMSCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661406 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-64-7 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-Cbz-4-hydroxy-beta-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conformational Analysis and Its Impact on the Chemical Behavior of 1 N Cbz 4 Hydroxy Beta Proline

Influence of the Pyrrolidine (B122466) Ring Structure on Conformation

The substitution pattern on the pyrrolidine ring, specifically the N-Cbz group at position 1 and the hydroxyl group at position 4, plays a pivotal role in governing the conformational equilibrium. The bulky Cbz group can influence the adjacent amide bond's geometry, while the hydroxyl group at the Cγ position significantly impacts the ring's puckering preference through stereoelectronic effects.

Studies on Ring Pucker Preferences (e.g., Cγ-exo and Cγ-endo)

The puckering of the pyrrolidine ring in proline and its derivatives is typically described by two major conformations: Cγ-exo and Cγ-endo. In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, whereas in the Cγ-endo pucker, the Cγ atom is on the same side. The relative stability of these two puckers is highly sensitive to the nature and stereochemistry of substituents on the ring.

For β-proline derivatives, computational studies have shown that the Cγ-endo conformer can be more stable than the Cγ-exo conformer, with energy differences that are dependent on the solvent environment. For instance, in the gas phase, the energy difference can be around 2.8 kcal·mol⁻¹, which decreases to approximately 1.2 kcal·mol⁻¹ in a polar solvent like dimethyl sulfoxide (B87167) nih.gov. This highlights the significant role of the solvent in modulating the conformational preferences of the pyrrolidine ring. The Cγ-endo and Cγ-exo conformers exhibit distinct patterns of proton-proton coupling constants, which can be identified through NMR spectroscopy nih.gov.

The preference for a particular pucker is a consequence of a delicate balance between steric and stereoelectronic interactions. The following table illustrates the general principles governing ring pucker preference based on the nature of the substituent at the 4-position, which can be extrapolated to 1-N-Cbz-4-hydroxy-beta-proline.

| Substituent at C4 | Stereochemistry | Dominant Effect | Preferred Pucker |

|---|---|---|---|

| Electron-withdrawing (e.g., -OH, -F) | R | Stereoelectronic (Gauche Effect) | Cγ-exo |

| Electron-withdrawing (e.g., -OH, -F) | S | Stereoelectronic (Gauche Effect) | Cγ-endo |

| Bulky Alkyl (e.g., -tBu) | trans | Steric | Cγ-endo |

| Bulky Alkyl (e.g., -tBu) | cis | Steric | Cγ-exo |

Modulation of Cis/Trans Isomerization of the Amide Bond by Substituents

The amide bond preceding the proline nitrogen (in this case, the urethane (B1682113) bond of the Cbz group) can exist in either a cis or trans conformation. Unlike the strong preference for the trans conformation in linear peptides, the energy difference between the cis and trans isomers of the X-Pro bond is small, leading to a significant population of the cis isomer at equilibrium. The substituents on the pyrrolidine ring can further modulate this equilibrium.

The puckering of the pyrrolidine ring is intrinsically linked to the cis/trans isomerization of the amide bond. Generally, a Cγ-exo pucker is associated with a preference for the trans amide bond, while a Cγ-endo pucker is often found with a cis amide bond. This correlation arises from the minimization of steric clashes between the substituent at the C4 position and the preceding residue.

In the context of this compound, the hydroxyl group at the 4-position can influence the cis/trans equilibrium through stereoelectronic effects that stabilize a particular ring pucker. The bulky Cbz group also contributes to the steric environment around the amide bond, further influencing the rotational barrier and the equilibrium populations of the cis and trans isomers.

Spectroscopic and Computational Approaches to Conformational Elucidation

The conformational landscape of proline derivatives is typically investigated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

NMR Spectroscopy: One-dimensional and two-dimensional NMR experiments are powerful tools for determining the solution-state conformation of molecules like this compound.

¹H NMR: The analysis of proton-proton coupling constants (³JHH) provides detailed information about the dihedral angles within the pyrrolidine ring, allowing for the determination of the preferred pucker. The observation of two distinct sets of signals for the pyrrolidine ring protons can indicate the presence of both cis and trans amide bond isomers in slow exchange on the NMR timescale.

NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments provide information about through-space proximities between protons, which can help to distinguish between cis and trans isomers and to further refine the three-dimensional structure.

Computational Approaches: Quantum mechanics (QM) and molecular dynamics (MD) simulations complement experimental data by providing insights into the relative energies of different conformers and the energy barriers for their interconversion.

Density Functional Theory (DFT): DFT calculations are used to optimize the geometries of the Cγ-exo and Cγ-endo puckers and the cis and trans isomers, and to calculate their relative energies and theoretical NMR parameters nih.gov.

Molecular Dynamics (MD): MD simulations can model the dynamic behavior of the pyrrolidine ring in solution, providing information on the populations of different conformers and the timescale of their interconversion nih.gov.

The following table summarizes the key methodologies used in the conformational analysis of proline derivatives.

| Method | Type | Information Obtained |

|---|---|---|

| ¹H NMR Spectroscopy | Experimental | Dihedral angles (from ³JHH), presence of cis/trans isomers. |

| NOESY/ROESY Spectroscopy | Experimental | Through-space proton-proton distances, confirmation of cis/trans isomers. |

| Density Functional Theory (DFT) | Computational | Optimized geometries, relative energies of conformers, theoretical NMR parameters. nih.gov |

| Molecular Dynamics (MD) | Computational | Conformational dynamics, population of states, solvent effects. nih.gov |

Stereoelectronic and Steric Effects of 4-Substitution on Pyrrolidine Conformation

The substituent at the 4-position of the pyrrolidine ring exerts a profound influence on its conformational preferences through a combination of stereoelectronic and steric effects.

Stereoelectronic Effects: These arise from the interaction of molecular orbitals. In the case of an electronegative substituent like the hydroxyl group in this compound, the gauche effect plays a dominant role. This effect describes the tendency of a molecule to adopt a conformation where the electronegative substituent is gauche (at a 60° dihedral angle) to another electronegative group or a lone pair of electrons. This preference is due to favorable hyperconjugative interactions.

For a (4R)-hydroxy substituent, the gauche effect stabilizes the Cγ-exo pucker.

For a (4S)-hydroxy substituent, the gauche effect stabilizes the Cγ-endo pucker.

Steric Effects: These are repulsive interactions that occur when atoms are brought too close together. Bulky substituents at the 4-position will tend to occupy a pseudo-equatorial position to minimize steric hindrance.

A bulky trans-substituent (relative to the carboxyl group) favors the Cγ-endo pucker to place the substituent in a pseudo-equatorial orientation.

A bulky cis-substituent favors the Cγ-exo pucker for the same reason.

The interplay between these effects determines the final conformational equilibrium of the pyrrolidine ring in this compound, which in turn influences its biological activity and its role as a structural element in peptide design.

Applications in Medicinal Chemistry and Drug Discovery

Role as Chiral Building Blocks and Synthons in Complex Molecule Synthesis

1-N-Cbz-4-hydroxy-beta-proline is a highly valued chiral building block in asymmetric synthesis. Its rigid pyrrolidine (B122466) ring structure, endowed with multiple stereocenters, makes it an ideal starting material, or synthon, for constructing complex molecular architectures with high stereochemical control. The field of enantioselective organocatalysis, which uses small, chiral organic molecules like proline to catalyze reactions, underscores the power of this scaffold. libretexts.org

As a versatile scaffold, hydroxyproline (B1673980) allows for the synthesis of diverse, multi-functionalized pyrrolidines that can be used to probe the ligand-binding sites of various biological targets. exlibrisgroup.comnih.govumt.edu The inherent chirality and conformational constraints of the proline ring are transferred to the target molecule, which is a critical aspect of drug design, as biological targets like enzymes and receptors are themselves chiral and often interact with only one specific enantiomer of a drug. Researchers have utilized proline derivatives in the synthesis of a wide array of biologically active natural products and pharmaceuticals, demonstrating its utility as a foundational element for creating stereochemically complex and potent molecules. nih.govnih.gov

Design and Development of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. longdom.org Proline derivatives are central to this field due to the unique structural properties they impart.

The incorporation of this compound or similar analogs into a peptide sequence introduces a significant degree of conformational rigidity. upc.edu This rigidity is a key strategy for enhancing metabolic stability. Natural peptides are often flexible and easily recognized and degraded by proteases in the body. By introducing a constrained element like the proline ring, the resulting peptidomimetic becomes less susceptible to enzymatic cleavage, thereby increasing its half-life and bioavailability. longdom.orgupc.edu

Furthermore, this structural constraint can lock the molecule into its "bioactive conformation"—the specific three-dimensional shape required to bind to its biological target. This pre-organization can lead to a significant increase in binding affinity and selectivity, resulting in enhanced bioactivity. longdom.org The development of peptidomimetic ligands for various receptors often involves replacing specific amino acids with conformationally constrained ones, like proline derivatives, to achieve these desired properties. upc.edu

The beta-turn is a common secondary structure motif in proteins and peptides, where the polypeptide chain reverses its direction. These turns are frequently involved in molecular recognition events, such as a peptide hormone binding to its receptor. nih.gov Proline is often found at the second position of beta-turns in natural proteins, as its cyclic structure naturally induces the necessary kink in the peptide backbone. nih.gov

By incorporating this compound into a synthetic peptide, chemists can rationally design molecules that mimic these crucial beta-turn structures. nih.gov This mimicry is a powerful tool in drug design, allowing for the creation of smaller, more stable molecules that retain the biological activity of a much larger parent peptide. The conformational restraint imposed by the proline ring is essential for stabilizing this turn structure, which is critical for presenting the correct side-chain functionalities for receptor interaction. biorxiv.orgbiorxiv.org

Development of Enzyme Inhibitors and Receptor Ligands

The unique structural features of hydroxyproline-based scaffolds have been successfully exploited in the structure-based design of potent and selective enzyme inhibitors and receptor ligands. nih.govnih.gov

The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is a cell surface receptor that plays a critical role in leukocyte adhesion and migration during inflammatory responses. nih.govfrontiersin.org This makes it a significant therapeutic target for inflammatory and autoimmune diseases. nih.govmdpi.com

Researchers have developed novel classes of peptidomimetics containing proline-based scaffolds that act as potent and selective antagonists of the α4β1 integrin. nih.gov These compounds are designed to mimic the binding motif of the natural ligands for α4β1, thereby blocking the receptor and inhibiting inflammatory cell trafficking. The stereochemistry of the proline core is crucial for activity, highlighting the specific three-dimensional interplay between the ligand and the receptor. nih.govfrontiersin.org For instance, dehydro-β-proline-containing peptidomimetics have shown IC50 values in the nanomolar range in cell adhesion inhibition assays. nih.gov

| Compound Type | Core Scaffold | Key Finding | Reported Activity |

|---|---|---|---|

| Peptidomimetic Antagonists | Dehydro-β-proline | Demonstrated effective and selective α4β1 integrin antagonism; activity is strongly dependent on the stereochemistry of the proline ring. nih.gov | IC50 values in the nanomolar range in cell adhesion assays. nih.gov |

| Cyclic Peptidomimetics | 4-Aminoproline (Amp) | A cyclopeptide, c[Amp(MPUPA)Val-Asp-Leu], was identified as an α4β1 integrin agonist, increasing cell adhesion. nih.gov | Promising submicromolar agonist activity. nih.gov |

| Linear Peptidomimetics | D-configured β2-proline | Compound DS-70 showed high binding affinity and potent antagonist activity. researchgate.net | Successfully tested in a preclinical model of allergic conjunctivitis. researchgate.net |

The solute carrier (SLC) family of amino acid transporters, specifically SLC1A4 (ASCT1) and SLC1A5 (ASCT2), are involved in transporting neutral amino acids across cell membranes. These transporters are implicated in numerous diseases, including cancer and neurological disorders, making them attractive drug targets. exlibrisgroup.comnih.gov

Recent research has identified a novel class of inhibitors for SLC1A4 and SLC1A5 derived from hydroxy-l-proline. nih.govnih.gov Scientists synthesized and screened a series of hydroxyproline derivatives and discovered that certain alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) act as selective, high-affinity inhibitors of these transporters. exlibrisgroup.comumt.edunih.gov Structure-activity relationship (SAR) studies revealed that specific configurations of the substituted pyrrolidine ring are essential for inhibitory activity. For example, benzyl- or alkyl- 4-ether-substituted 3-hydroxyproline (B1217163) diastereomers with a (2S,3R,4R) configuration were found to effectively block the anion conductance in both SLC1A4 and SLC1A5. nih.gov These findings present a promising new class of agents for pharmacologically targeting diseases associated with these amino acid transporters. nih.govbiorxiv.org

| Compound Class | Target(s) | Key Structural Feature | Outcome |

|---|---|---|---|

| Alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) | SLC1A4 (ASCT1) and SLC1A5 (ASCT2) | Hydroxy-l-proline scaffold. nih.gov | Identified as a novel class of selective, high-affinity inhibitors. exlibrisgroup.comnih.gov |

| 4-ether-substituted 3-hydroxyproline diastereomers | SLC1A4 and SLC1A5 | (2S,3R,4R) stereochemical configuration. nih.gov | Effectively block anion conductance in both transporters. nih.gov |

Angiotensin-Converting Enzyme Inhibitors (ACEI)

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.gov Inhibition of ACE is a major therapeutic strategy for treating hypertension and heart failure. nih.govnih.gov The structure of many potent ACE inhibitors incorporates a proline or a proline-like moiety. The presence of a proline residue, particularly at the C-terminus of a peptide, is known to contribute significantly to the inhibitory activity against ACE. nih.govresearchgate.net

Researchers have developed numerous ACE inhibitors by chemically modifying the tetrahydropyrrole ring of proline. nih.gov The rationale behind using proline derivatives is that the rigid five-membered ring mimics the transition state of the substrate, allowing for strong binding to the enzyme's active site. Modifications, such as the introduction of a hydroxyl group found in 4-hydroxyproline (B1632879), can lead to new interactions within the active site or alter the molecule's pharmacokinetic properties. For instance, analogs of the ACE inhibitor BPPga containing L-3,4-dehydroproline have been shown to be more potent than the parent compound. bohrium.com This demonstrates that modifications to the proline ring are a viable strategy for enhancing inhibitory activity.

| ACE Inhibitor | Relation to Proline | Key Structural Feature |

|---|---|---|

| Captopril | Proline-based | Contains a proline moiety with a sulfhydryl group for zinc binding. researchgate.net |

| Enalapril | Proline-based | A prodrug that is hydrolyzed to enalaprilat, a tripeptide derivative containing proline. nih.govresearchgate.net |

| Lisinopril | Proline-based | A derivative of the tripeptide phenylalanine-lysine-proline. nih.gov |

| Ramipril | Proline variant | Features a cyclopentane (B165970) ring fused to the proline ring, enhancing hydrophobic interactions. nih.gov |

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for regulating blood glucose levels. nih.govmdpi.com Inhibiting DPP-IV prolongs the action of these hormones, making it an effective treatment for type 2 diabetes. nih.gov DPP-IV exhibits high selectivity for peptides with a proline or alanine (B10760859) residue at the second N-terminal position. nih.govmdpi.com

This substrate preference has made proline mimetics a cornerstone in the design of DPP-IV inhibitors. nih.gov Many successful DPP-IV inhibitors are substrate-like molecules that feature a proline-like scaffold designed to fit into the S1 pocket of the enzyme's active site. The development of novel pyrrolidine-2-nitriles, which are proline derivatives, has led to potent inhibitors with promising therapeutic properties. nih.gov The incorporation of functional groups onto the pyrrolidine ring, a strategy enabled by starting materials like 4-hydroxyproline, allows for the optimization of binding affinity and pharmacokinetic profiles.

| DPP-IV Inhibitor | Classification | Role of Proline Scaffold |

|---|---|---|

| Sitagliptin | Non-substrate-like | While not a direct proline mimetic, its design is based on the enzyme's preference for proline-containing substrates. mdpi.com |

| Vildagliptin | Substrate-like | Contains a cyanopyrrolidine moiety that covalently binds to the active site. |

| Saxagliptin | Substrate-like | Features a cyanopyrrolidine scaffold similar to Vildagliptin. mdpi.com |

| Linagliptin | Non-substrate-like | A xanthine-based inhibitor, its development was informed by the structural requirements of the DPP-IV active site. mdpi.com |

Incorporation into Bioactive Peptides and Proteins

Bioactive peptides are protein fragments that exert specific physiological effects. nih.govmdpi.com Their therapeutic potential is often limited by their susceptibility to degradation by digestive enzymes. Incorporating non-standard amino acids is a common strategy to enhance peptide stability. Proline- and hydroxyproline-containing peptides are known to be relatively resistant to enzymatic degradation. mdpi.com The Cbz protecting group on this compound is a standard moiety used in peptide synthesis to temporarily block the amine group, allowing for controlled, sequential addition of amino acids to build a peptide chain.

Proline Editing for Stereospecific Peptide Modification

A powerful technique known as "proline editing" allows for the synthesis of peptides with diverse, stereospecifically modified proline residues. nih.govnih.gov This method begins with the incorporation of Fmoc-hydroxyproline (Fmoc-Hyp) into a peptide chain using standard solid-phase peptide synthesis. nih.govfigshare.com After the peptide is synthesized, the hydroxyl group of the Hyp residue, which is orthogonally protected, can be selectively deprotected and modified. nih.govresearchgate.net This approach uses the peptide backbone to protect the proline's amino and carboxyl groups while the C4 hydroxyl is chemically altered. nih.gov

This technique provides access to a vast array of 4-substituted proline derivatives without requiring complex solution-phase synthesis for each individual amino acid. nih.gov In a model tetrapeptide, 4R-Hyp was converted into 122 different substituted prolines with either 4R or 4S stereochemistry through reactions like Mitsunobu, oxidation, reduction, and acylation. nih.govnih.gov

| Modification Type | Examples of Incorporated Functionalities | Potential Application |

|---|---|---|

| Amino Acid Mimetics | Cys, Asp, Phe, Lys, Arg analogs. nih.govnih.gov | Mimicking natural protein structures. |

| Recognition Motifs | Biotin (B1667282), RGD sequence. nih.govnih.gov | Probing protein-protein interactions. |

| Biophysical Probes | Fluoro groups for 19F NMR, fluorescent tags, IR probes. nih.govnih.gov | Structural biology and imaging. |

| Reactive Handles | Azide, alkyne, ketone, maleimide (B117702) for bioorthogonal conjugation. nih.govnih.gov | Site-specific labeling of proteins and peptides. |

Synthesis of Photoaffinity Probes and Other Biochemical Tools

Photoaffinity probes are valuable chemical tools used to identify and study interactions between small molecules and their protein targets in complex biological systems. researchgate.net These probes typically consist of three components: an affinity group that binds to the target protein, a photoreactive group that forms a covalent bond upon light irradiation, and a handle for detection or enrichment. researchgate.netnih.gov

Compounds like this compound serve as versatile starting materials for the synthesis of such probes. The protected amine and carboxylic acid can be incorporated into a peptide or small molecule scaffold that provides affinity for the target. The hydroxyl group at the C4 position serves as a convenient attachment point for linking a photoreactive moiety (e.g., a diazirine) or a reporter tag (e.g., biotin or a fluorescent dye) via an appropriate linker. nih.gov The ability to readily modify the 4-hydroxyproline core allows for the systematic variation of linker length and the nature of the photoreactive group to optimize photocrosslinking efficiency. researchgate.net

Scaffold Design for Small Molecule Libraries

In drug discovery, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds for biological screening. Proline derivatives are excellent scaffolds due to their rigid and defined three-dimensional structure.

The cis-4-amino-L-proline (Amp) scaffold, a close analog of 4-hydroxyproline, has been used to develop novel classes of cyclopeptide ligands targeting integrin receptors, which are involved in inflammation and cancer. nih.govmdpi.com Similarly, a novel BACE1 inhibitor was designed and synthesized using a hydroxyproline-derived N-amidinopyrrolidine scaffold. nih.gov In this work, the hydroxyproline core served as the central organizing element, with various substituents attached to explore structure-activity relationships, ultimately leading to the identification of highly active derivatives. nih.gov The use of this compound provides a synthetically accessible starting point for generating such scaffolds, with the Cbz group serving as a readily removable protecting group after the initial scaffold-building reactions are complete.

| Scaffold Type | Core Molecule | Therapeutic Target | Reference |

|---|---|---|---|

| N-amidinopyrrolidine | Hydroxyproline | BACE1 (Alzheimer's Disease) | nih.gov |

| Cyclopeptidomimetic | 4-Aminoproline (Amp) | α4β1 Integrin (Inflammation, Autoimmune diseases) | nih.govmdpi.com |

| Cyclopeptide Ligand | cis-4-amino-L-proline (Amp) | αVβ3/αVβ5/αVβ6 Integrins (Cancer, Fibrosis) | mdpi.com |

Mechanistic Investigations in Catalysis and Biotransformations

Role of Proline and its Derivatives in Organocatalysis

Proline and its modified analogues have emerged as remarkably effective and versatile organocatalysts for a wide array of asymmetric transformations. rsc.orgnih.gov Hailed as the "simplest enzyme," proline's efficacy stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid group, which act in concert to facilitate highly stereoselective reactions. nih.govnih.govnih.gov This dual functionality is central to its catalytic power in forming carbon-carbon bonds, including in aldol (B89426) and Mannich reactions. nih.govnih.gov

The primary catalytic mode for proline and its derivatives involves the formation of a nucleophilic enamine intermediate. nih.govnih.gov This mechanism is shared with Class I aldolase (B8822740) enzymes, highlighting a parallel between organocatalysis and biocatalysis. rsc.org The catalytic cycle begins with the reaction of the secondary amine of proline with a carbonyl compound (a ketone or aldehyde) to form a carbinolamine, which then dehydrates to generate an iminium ion. nih.gov Subsequent deprotonation at the α-carbon, often facilitated by the carboxylate group of proline acting as a general base, yields the key enamine intermediate. nih.govnih.gov

This enamine is a chiral, activated nucleophile that can attack various electrophiles. nih.gov The stereochemistry of the final product is dictated by the rigid structure of the proline ring, which effectively shields one face of the enamine, directing the electrophile to attack from the less sterically hindered face. nih.gov After the C-C bond formation, the resulting iminium intermediate is hydrolyzed, releasing the product and regenerating the proline catalyst to complete the cycle. nih.govrsc.org While enamines derived from proline and unactivated carbonyls have historically been considered hypothetical and challenging to characterize due to their transient nature, recent studies have successfully isolated and structurally characterized stabilized proline enaminones, providing direct evidence for their role as key intermediates. nih.gov

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, first demonstrated in an intramolecular context in the Hajos–Parrish–Eder–Sauer–Wiechert reaction. rsc.orgnih.gov This has since been expanded to highly efficient intermolecular reactions. nih.govrsc.org In these reactions, proline catalyzes the direct addition of a ketone donor to an aldehyde acceptor with high enantioselectivity. rsc.orgresearchgate.net

The mechanism proceeds via the enamine pathway, where the enamine formed from the ketone and proline attacks the aldehyde. nih.gov The stereochemical outcome is often explained by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state involving the enamine, the aldehyde, and the proline's carboxylic acid group. researchgate.net This hydrogen-bonded transition state orients the reactants precisely, leading to high levels of stereocontrol. nih.govresearchgate.net While there has been debate, evidence from kinetic studies and the absence of non-linear effects support a mechanism involving a single proline molecule in the transition state. rsc.orgnih.gov

| Ketone Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acetone | 4-Nitrobenzaldehyde | 30 | - | 76% | rsc.org |

| Hydroxyacetone | Various Aldehydes | 20-30 | - | >99% | researchgate.net |

| Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | 96% | rsc.org |

Beyond the aldol reaction, the principle of enamine catalysis has been successfully applied to other important C-C bond-forming reactions, notably the Mannich reaction. nih.govnih.gov The proline-catalyzed direct three-component Mannich reaction involves a ketone, an aldehyde, and an amine. nih.gov The mechanism is analogous to the aldol reaction, with the key difference being that the electrophile is an imine, formed in situ from the aldehyde and amine. nih.gov The proline-derived enamine attacks this imine, leading to the formation of β-amino carbonyl compounds with high enantioselectivity. nih.govorganic-chemistry.org

Proline and its derivatives have proven effective in catalyzing Mannich reactions with a broad scope of substrates, including the use of acetaldehyde (B116499) as a nucleophile, which is typically challenging due to self-condensation. organic-chemistry.org The stereochemical outcome (syn vs. anti) of the Mannich product can be controlled by modifying the structure of the proline catalyst. For instance, while (S)-proline typically yields syn-products, other pyrrolidine (B122466) derivatives can be designed to favor the formation of anti-products with high diastereoselectivity and enantioselectivity. nih.govnih.gov

Mechanistic Studies of Reactions Involving 1-N-Cbz-4-hydroxy-beta-proline Precursors

Protected proline derivatives, such as those with a benzyloxycarbonyl (Cbz) group, are crucial intermediates in peptide synthesis and serve as valuable precursors for mechanistic studies. Investigating reactions involving these precursors provides insight into late-stage functionalization of complex molecules and helps in the development of novel catalytic methods.

Recent advancements have demonstrated the homogeneous copper(I)-catalyzed oxidation of N-protected proline derivatives, including those protected with Cbz and Boc groups. nih.govresearchgate.net This transformation, which parallels the electrochemical Shono oxidation, allows for the functionalization of the C5 position of the proline ring. nih.gov The reaction typically employs oxidants such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor II to generate an aminal intermediate. nih.govresearchgate.net This reactive intermediate can then be trapped in a one-pot procedure with various nucleophiles, such as allyltrimethylsilane, to form C-C bonds. nih.govresearchgate.net

Mechanistic investigations suggest that the copper catalyst, in combination with a selective oxidant like NFSI, promotes the C-H oxidation at the position alpha to the nitrogen atom. nih.gov This methodology is tolerant of numerous protecting groups and has been successfully applied to proline residues embedded within peptides, showcasing its potential for the late-stage modification of bioactive molecules. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Substrate | Cbz-Pro-OMe |

| Catalyst | CuCN (10 mol%) |

| Oxidant | NFSI |

| Nucleophile | Allyltrimethylsilane |

| Solvent | CH₃CN |

| Temperature | 20°C |

| Yield | 90% |

Source: Adapted from Chang et al., Sci. Adv. 2023. nih.govresearchgate.net

Electrospray ionization mass spectrometry (ESI-MS) has become an indispensable tool for elucidating the mechanisms of organocatalytic reactions by enabling the detection and characterization of transient, low-concentration intermediates. nih.govnih.gov However, a major challenge in studying neutral catalysts like proline is their low ionization probability, which can obscure the signals of key intermediates. nih.gov

To overcome this, researchers have designed modified proline catalysts specifically for ESI-MS analysis. A notable example is a 4-hydroxy-L-proline derivative covalently linked to a permanently charged 1-ethylpyridinium-4-phenoxy substituent. nih.gov This "charge-tag" ensures that all catalyst-derived species, including the free catalyst, carbinolamine intermediates, and the crucial enamine, are readily detected with significantly enhanced signal intensity. nih.gov Using this approach, key intermediates consistent with the accepted enamine catalysis mechanism have been directly observed and their evolution over time monitored. nih.gov The use of tandem mass spectrometry (MS/MS) further allows for the structural characterization of these transient species through collision-induced dissociation (CID), providing robust evidence for proposed catalytic cycles. nih.govnih.gov

Biotransformations and Enzymatic Modifications of Proline Derivatives

The use of enzymes in the synthesis and modification of complex organic molecules offers significant advantages, including high stereoselectivity, regioselectivity, and mild reaction conditions. For proline derivatives, particularly those with protective groups like the benzyloxycarbonyl (Cbz) group, biocatalysis provides powerful tools for creating chiral building blocks essential for pharmaceuticals and other bioactive compounds. While specific research on the biotransformation of this compound is limited, a substantial body of work on related N-protected alpha- and beta-proline analogues provides insight into potential enzymatic modifications. These transformations primarily involve enzymatic kinetic resolution, modification of the pyrrolidine ring, and manipulation of protecting groups.

Enzymatic Kinetic Resolution of N-Protected Proline Derivatives

Enzymatic kinetic resolution (EKR) is a widely employed strategy for separating racemic mixtures of chiral compounds. For N-protected proline and beta-amino acid derivatives, hydrolases, particularly lipases, have proven to be highly effective. The mechanism involves the enantioselective hydrolysis of a racemic ester or amide derivative, resulting in the formation of an enantiopure acid and the unreacted, enantiopure ester or amide.

Lipases such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas cepacia and Burkholderia cepacia are frequently used. mdpi.comresearchgate.net Research has shown that the nature of the N-protecting group (e.g., Cbz or Boc) and the ester or amide group significantly influences both the reaction rate and the enantioselectivity (E-value). researchgate.netelsevierpure.com For instance, in the CALB-catalyzed hydrolysis of (R,S)-N-Cbz-proline azolides, excellent enantioselectivity (E > 100) was achieved, demonstrating the enzyme's ability to differentiate between the enantiomers of a protected proline substrate. researchgate.net Similarly, lipases have been successfully applied to the resolution of various β-amino esters through enantioselective N-acylation or hydrolysis, yielding products with high enantiomeric excess (ee ≥99%). mdpi.comresearchgate.net

| Enzyme | Substrate Type | Transformation | Key Findings |

| Candida antarctica Lipase B (CALB) | Racemic N-Cbz-proline azolides | Enantioselective Hydrolysis | High enzyme activity and excellent enantioselectivity (E > 100) were observed. researchgate.net |

| Candida antarctica Lipase B (CALB) | Racemic N-Boc-proline methyl ester | Enantioselective Hydrolysis | Effective resolution yielding (R)-N-Boc-proline methyl ester with 98.7% e.e. elsevierpure.com |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-β-amino esters | Enantioselective Hydrolysis | Furnished unreacted (R)-amino esters and (S)-amino acid products with ≥99% e.e. mdpi.com |

| Aminoacylase | N-acyl β-amino acids | Enantioselective N-acyl Hydrolysis | A common method for the resolution of various β-amino acids. researchgate.net |

Enzymatic Modifications of the Pyrrolidine Ring

Modifying the pyrrolidine ring itself through biocatalysis presents another strategic avenue. The introduction of a hydroxyl group, as seen in this compound, is a key transformation.

Hydroxylation: Proline hydroxylases are the primary enzymes responsible for the regio- and stereoselective hydroxylation of L-proline at the C3 or C4 position. nih.gov These enzymes are typically 2-oxoglutarate-dependent dioxygenases that act on free proline. While their activity on N-protected substrates like N-Cbz-proline is not well-documented, engineered microorganisms expressing these hydroxylases have become robust platforms for producing various hydroxyproline (B1673980) isomers. nih.gov The substrate specificity of these enzymes would be a critical factor in determining their utility for modifying N-Cbz-beta-proline derivatives.

Ring Construction and C-H Amination: Advances in synthetic biology have led to the development of engineered enzymes, such as cytochrome P450 variants (e.g., P411), capable of novel-to-nature reactions. caltech.edu These biocatalysts can perform intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidine rings with high efficiency and enantioselectivity. caltech.eduacs.org This technology points toward the future potential for enzymatic synthesis and modification of complex pyrrolidine scaffolds beyond what is found in nature.

Biotransformations Involving the N-Cbz Protecting Group

The N-Cbz group is crucial for directing chemical reactions but often needs to be removed in final synthetic steps. While chemical hydrogenation is the standard method for deprotection, enzymatic approaches are being explored. Some microorganisms have been identified that can utilize N-Cbz-L-proline as a sole nitrogen source, indicating the presence of enzymes capable of hydrolyzing the N-Cbz group. google.com For example, microorganisms from the genus Arthrobacter have shown proline acylase activity, although their primary substrates are often other N-acyl groups. google.com The development of robust enzymes for the specific cleavage of the Cbz group under mild conditions remains an area of active research.

Future Research Directions and Advanced Applications

Exploration of Novel Beta-Proline and Hydroxy-beta-Proline Derivatives

The conformationally restricted heterocycle of hydroxy-L-proline serves as a versatile scaffold for synthesizing diverse multi-functionalized pyrrolidines to probe the ligand-binding sites of biological targets. biorxiv.org The exploration of novel derivatives is a burgeoning field, with researchers utilizing protected forms like 1-N-Cbz-4-hydroxy-beta-proline as starting points for complex chemical transformations. These efforts aim to create a wide array of analogs with unique spatial and conformational arrangements for various applications. biorxiv.org

A key strategy involves the chemical modification of the hydroxyl group. For instance, a technique known as "proline editing" allows for the stereospecific conversion of a hydroxyproline (B1673980) residue within a peptide into a vast library of 4-substituted prolines. nih.gov This method uses the peptide backbone to protect the amine and carboxyl groups, while the hydroxyl group is selectively modified through reactions like Mitsunobu, oxidation, reduction, and acylation. nih.gov This approach has successfully generated over 122 different proline derivatives, including those incorporating mimetics of other amino acids (e.g., Cys, Asp, Phe, Lys), recognition motifs, and reactive handles for bioorthogonal conjugation. nih.gov

Another avenue of research focuses on synthesizing prolinols, a class of hydroxy-L-proline derivatives. biorxiv.org Starting from protected epoxides derived from N-Cbz-trans-4-hydroxy-L-proline, scientists have created a series of regioisomers with methyl, phenyl, or phenol-ether substitutions. biorxiv.org These synthetic explorations are crucial for developing new chemical entities with tailored properties for biological screening.

| Derivative Class | Synthetic Precursor | Modification Strategy | Example Derivatives | Potential Applications |

|---|---|---|---|---|

| 4-Substituted Prolines | Peptide-incorporated Hydroxyproline | Proline Editing (e.g., Mitsunobu, oxidation) nih.gov | Amino acid mimetics, biotinylated prolines, fluorescent probes nih.gov | Drug discovery, biological probes |

| Prolinols | N-Cbz-trans-4-hydroxy-L-proline biorxiv.org | Epoxidation followed by ring-opening biorxiv.org | Methyl-, phenyl-, and phenol-ether substituted prolinols biorxiv.org | Pharmacological modulators of transporters biorxiv.org |

| Fluoro-hydroxyprolines (F-Hyps) | 4-oxo-L-proline derivatives acs.org | Electrophilic fluorination and reduction acs.org | All four diastereoisomers of 3-fluoro-4-hydroxyproline acs.org | Targeted protein degradation, medicinal chemistry acs.org |

| Dehydro-prolines | N-Cbz-trans-4-hydroxy-L-proline biorxiv.org | Elimination of methyl xanthate ester intermediate biorxiv.org | N-Cbz-3,4-dehydro-L-proline biorxiv.org | Peptidomimetics, synthetic intermediates |

Rational Design of Therapeutics Based on Conformational Control

The rigid structure of the proline ring is a cornerstone of rational therapeutic design. nih.govnih.gov This rigidity significantly restricts the conformational space of the peptide backbone, influencing protein folding and molecular recognition. By strategically modifying the proline ring, chemists can exert precise control over the local conformation of a peptide or small molecule, thereby fine-tuning its biological activity.

Proline's structure is defined by two key conformational equilibria: the cis/trans isomerization of the preceding amide bond and the endo/exo pucker of the five-membered ring. nih.gov The introduction of substituents on the ring, such as the hydroxyl group in hydroxyproline, imposes additional steric and stereoelectronic effects that can modulate these equilibria. acs.orgnih.gov For example, hydroxylation and fluorination of the proline ring alter both the ring pucker and the trans:cis amide bond ratio in a stereochemistry-dependent manner. acs.org

This principle is actively exploited in medicinal chemistry. By creating proline analogs that favor a specific conformation, researchers can design peptidomimetics that mimic the bioactive shape of a natural peptide, often with enhanced stability and potency. researchgate.net For instance, incorporating 4-substituted prolines into peptides has been shown to significantly affect the stability of protein structures like the collagen triple helix. nih.gov The development of novel proline derivatives, such as those with simultaneous fluorination and hydroxylation, allows for even finer control over these conformational properties, which can be leveraged to optimize binding affinity for therapeutic targets like the VHL E3 ubiquitin ligase. acs.org

| Modification | Effect on Proline Conformation | Therapeutic Design Principle | Example Application |

|---|---|---|---|

| Hydroxylation (e.g., 4-hydroxyproline) | Influences ring pucker and stabilizes specific secondary structures like the collagen triple helix. nih.gov | Stabilizing desired peptide conformations to enhance interaction with biological targets. | Design of collagen mimetics and conformationally biased biological probes. nih.gov |

| Fluorination | Modulates electronic and conformational properties through stereoelectronic effects. acs.org | Fine-tuning binding affinity and metabolic stability of drug candidates. acs.org | Development of novel ligands for protein degradation (e.g., VHL E3 ligase ligands). acs.org |

| Alkylation/Arylation | Provides steric constraints that can favor either the cis or trans amide bond isomer. | Restricting imide bond geometry to lock a peptide into its bioactive conformation. | Creation of peptide mimetics with improved biological or pharmaceutical properties. |

| Ring Expansion/Contraction | Alters the fundamental geometry and flexibility of the imino acid ring. | Creating novel scaffolds for peptidomimetics with unique conformational preferences. | Development of thrombin inhibitors and somatostatin analogs. |

Development of Sustainable Synthesis Routes

The traditional method for producing trans-4-hydroxy-L-proline involves the acidic hydrolysis of collagen, a process fraught with environmental concerns, including high pollution and low productivity. nih.govresearchgate.net In response, significant research efforts are being directed toward developing sustainable and green synthesis routes, with a primary focus on microbial fermentation and metabolic engineering. nih.govnih.gov

Metabolic engineering of microorganisms like Escherichia coli has emerged as a promising alternative. researchgate.netnih.gov This approach involves creating microbial cell factories capable of producing trans-4-hydroxy-L-proline directly from simple carbon sources like glucose. nih.gov Key strategies include:

Introducing Proline Hydroxylases : Engineering host strains to express proline 4-hydroxylase (P4H) enzymes, which catalyze the direct hydroxylation of L-proline. researchgate.net

Enhancing Precursor Supply : Modifying metabolic pathways to increase the intracellular pool of the L-proline precursor. This often involves releasing the feedback inhibition of key enzymes in the proline biosynthesis pathway. nih.gov

Blocking Degradation Pathways : Deleting genes responsible for the catabolism of L-proline, thereby channeling the precursor toward hydroxylation. scispace.com

These integrated system engineering approaches have led to significant improvements in production titers, with rationally designed enzymes achieving yields as high as 54.8 g/L in 60 hours. nih.gov This represents a much cleaner and more efficient production platform compared to collagen extraction.

Another sustainable avenue involves the valorization of industrial waste. For example, collagen can be extracted from untanned waste from the leather production industry, such as leather trimmings. researchgate.net This extracted collagen can then serve as a source for hydroxyproline, turning a waste stream into a valuable resource. researchgate.net

| Synthesis Route | Starting Material | Key Process | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Hydrolysis | Collagen (from animal tissues) nih.gov | Acidic hydrolysis nih.gov | Established technology. | Low productivity, complex process, heavy environmental pollution. nih.govresearchgate.net |

| Microbial Fermentation | Glucose nih.gov | Metabolic engineering of E. coli to express proline hydroxylases and optimize proline pathways. researchgate.netnih.gov | High productivity, sustainable feedstock, environmentally friendly, high yields achieved. nih.gov | Requires extensive strain development and process optimization. |

| Waste Valorization | Leather trimming waste researchgate.net | Extraction of collagen from waste material. researchgate.net | Ecologically friendly, utilizes industrial byproducts. researchgate.net | Yield and purity may be variable; requires processing of waste material. |

Application in Polymer Science and Biomaterials

Hydroxyproline, and by extension its protected derivatives like this compound, are highly attractive building blocks for creating novel biomimetic and biodegradable polymers. pku.edu.cn The presence of multiple functional groups (amine, carboxylic acid, hydroxyl group) and two chiral centers allows for the synthesis of stereoregular polymers with unique properties. pku.edu.cn

One major area of application is the synthesis of degradable aliphatic polyesters. Researchers have utilized N-Cbz protected hydroxyproline for direct melting condensation polymerization to produce poly(4-hydroxy-N-cbz-L-proline ester). pku.edu.cn More advanced techniques involve the conversion of hydroxyproline derivatives into bicyclic lactone or thiolactone monomers. acs.orgchinesechemsoc.org These monomers can undergo controlled ring-opening polymerization (ROP) to yield high molecular weight polyesters and polythioesters with narrow dispersities. acs.orgchinesechemsoc.org The properties of these polymers can be easily tuned by modifying the N-substituent, allowing for the creation of materials with varied characteristics, from water-soluble polymers for drug delivery to robust plastics. chinesechemsoc.org

A particularly exciting feature of some hydroxyproline-derived polymers, such as polythioesters, is their complete chemical recyclability. acs.org These polymers can be selectively depolymerized back to their clean monomer components under mild conditions, offering a sustainable solution to plastic waste and creating a circular materials economy. acs.org

The resulting polymers have a wide range of potential applications:

Drug and Gene Delivery : Cationic polyesters derived from hydroxyproline can form stable complexes with DNA, making them potential non-viral vectors for gene therapy. pku.edu.cn

Tissue Engineering : As a major component of collagen, hydroxyproline-based materials are inherently biocompatible, making them excellent candidates for creating scaffolds that support tissue regeneration. asme.org

Recyclable Plastics : The ability to create high-performance polythioesters that can be fully recycled opens the door to sustainable alternatives to petroleum-based plastics. acs.org

Injectable Hydrogels : High molecular weight, branched poly-L-hydroxyproline can be modified to form injectable hydrogels, which have significant promise for applications in wound healing and controlled drug release. chemrxiv.org

| Polymer Type | Monomer/Precursor | Polymerization Method | Key Properties | Potential Applications |

|---|---|---|---|---|

| Polyesters | N-Cbz protected hydroxyproline; Bicyclic lactones derived from 4-HYP pku.edu.cnchinesechemsoc.org | Condensation polymerization; Ring-opening polymerization (ROP) pku.edu.cnchinesechemsoc.org | Biodegradable, stereoregular, tunable properties, potential for water solubility. pku.edu.cnchinesechemsoc.org | Drug delivery, gene carriers, absorbable implants, special plastics. pku.edu.cnchinesechemsoc.org |

| Polythioesters (PTEs) | Bicyclic thiolactones derived from 4-Hyp acs.org | Ring-opening polymerization (ROP) acs.org | High molecular weight, completely recyclable to monomer, tunable properties. acs.org | Sustainable and recyclable plastics, self-immolative polymers. acs.org |

| Polypeptides (Poly-L-hydroxyproline) | Hydroxyproline N-carboxyanhydride (Hyp-NCA) chemrxiv.org | Ring-opening polymerization (ROP) chemrxiv.org | High molecular weight (branched), forms collagen-like helices, can form hydrogels. chemrxiv.org | Injectable hydrogels for wound healing and drug delivery. chemrxiv.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-N-Cbz-4-hydroxy-beta-proline, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via carbobenzyloxy (Cbz) protection of 4-hydroxy-beta-proline using coupling reagents such as HATU or HOBt in anhydrous conditions. Purification via reverse-phase HPLC with gradient elution (e.g., acetonitrile/water with 0.1% TFA) is critical to achieve >97% purity. Characterization should include -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : HSQC and HMBC experiments to resolve stereochemical assignments and confirm hydroxyl/Cbz group positioning .

- HRMS : Electrospray ionization (ESI) in positive ion mode to verify molecular weight and detect impurities .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How does this compound differ from other proline derivatives in peptide synthesis?

- Methodological Answer : The Cbz group provides orthogonal protection for the amine, enabling selective deprotection under mild hydrogenolysis conditions. The 4-hydroxy-beta configuration enhances rigidity in peptide backbones, which can be validated via comparative circular dichroism (CD) spectroscopy with alpha-proline analogs .

Advanced Research Questions

Q. How can contradictions in stereochemical data for this compound be resolved?

- Methodological Answer : Discrepancies in stereochemical assignments often arise from overlapping NMR signals. Use 2D-NMR (e.g., NOESY) to identify spatial proximities between the hydroxy group and adjacent protons. X-ray crystallography of co-crystals (e.g., with thiourea derivatives) can provide definitive stereochemical confirmation .

Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?

- Methodological Answer : Stability studies using LC-MS under varying pH and temperature conditions reveal degradation pathways (e.g., Cbz cleavage or hydroxyl oxidation). Additives like BHT (butylated hydroxytoluene) or storage in inert atmospheres at -20°C can suppress oxidation. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under different storage conditions .

Q. How can this compound be utilized in glycoprotein mimetics?

- Methodological Answer : The hydroxy group facilitates glycosylation via enzymatic or chemical methods (e.g., using galactosyltransferases or β-L-arabinosides). Monitor glycan attachment efficiency via MALDI-TOF MS and validate bioactivity in ELISA-based binding assays with lectins or antibodies targeting hydroxyproline-rich glycoproteins (HRGPs) .

Q. What HPLC parameters optimize separation of this compound from byproducts?

- Methodological Answer : Optimize mobile phase composition (e.g., 0.1% formic acid in water/acetonitrile) and gradient slope to resolve polar byproducts. Column temperature (25–40°C) and flow rate (1.0–1.5 mL/min) adjustments improve peak symmetry. Validate method robustness using ICH guidelines for precision, accuracy, and limit of detection .

Data Presentation and Interpretation

Q. How should researchers present contradictory data in publications involving this compound?

- Methodological Answer : Clearly differentiate experimental conditions (e.g., solvent, temperature) that may explain discrepancies. Use statistical tools (e.g., Student’s t-test) to assess significance and append raw data in supplementary materials. Discuss limitations and propose follow-up experiments (e.g., isotopic labeling) to resolve ambiguities .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies using this compound in biomedical research?

- Methodological Answer : For in vivo studies, adhere to institutional ethics committee (EC) protocols, including justification of animal models and minimization of sample sizes. Document synthetic procedures in detail (e.g., reagent batches, purification steps) to ensure reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.